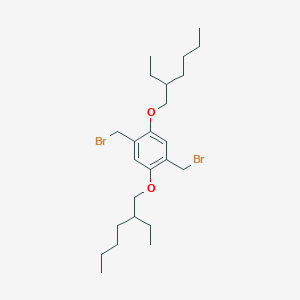

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name of this compound, 1,4-bis(bromomethyl)-2,5-bis(2-ethylhexoxy)benzene , is derived through systematic prioritization of functional groups and substituents on the benzene ring. The parent structure is a benzene ring, with substituents at positions 1, 2, 4, and 5. The bromomethyl groups (–CH$$2$$Br) occupy positions 1 and 4, while the 2-ethylhexoxy groups (–O–CH$$2$$–CH(C$$2$$H$$5$$)–C$$4$$H$$9$$) are located at positions 2 and 5.

The term bis(bromomethyl) indicates two identical bromomethyl substituents, and bis(2-ethylhexoxy) denotes two ether-linked 2-ethylhexyl chains. The numbering follows the lowest possible sequence for substituents, ensuring bromomethyl groups receive priority over alkoxy groups due to higher atomic weight of bromine. This naming aligns with IUPAC rules for polyfunctional compounds, where substituents are listed alphabetically in prefixes, and positional descriptors minimize numerical values.

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of this compound is defined by a central benzene ring with four substituents arranged in a para and ortho configuration. The bromomethyl groups at positions 1 and 4 introduce steric bulk and electron-withdrawing effects, while the 2-ethylhexoxy groups at positions 2 and 5 contribute steric hindrance and electron-donating resonance effects.

The stereoelectronic properties arise from interactions between the benzene π-system and substituents. Bromine’s electronegativity polarizes the C–Br bond, creating partial positive charges on the methylene carbons. Conversely, the ether oxygen atoms donate electron density into the ring via resonance, stabilizing the aromatic system. The bulky 2-ethylhexyl chains induce torsional strain, favoring a conformation where the alkyl chains extend away from the ring to minimize van der Waals repulsions.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of analogous brominated aryl ethers reveal that substituent symmetry and steric effects heavily influence packing patterns. For example, in 1,4-bis[trans-(PEt$$3$$)$$2$$ClPd–C≡C]–2,5-diethoxybenzene, the ethoxy groups adopt a gauche conformation to reduce steric clashes. Extending this to 1,4-bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene, the 2-ethylhexyl chains likely adopt similar conformations, with alternating orientations to optimize crystal lattice stability.

The bromomethyl groups may participate in halogen bonding with adjacent molecules, as seen in brominated aromatics like benzyl bromide. Such interactions could stabilize the crystal structure, creating a three-dimensional network of weak non-covalent bonds.

Comparative Structural Analysis with Analogous Brominated Aryl Ethers

A comparative analysis highlights key differences between this compound and related structures:

- Benzyl Bromide (C$$6$$H$$5$$CH$$_2$$Br) : Unlike the title compound, benzyl bromide lacks ether linkages and features a single bromomethyl group. Its reactivity is dominated by the benzylic bromide’s susceptibility to nucleophilic substitution.

- 2-Ethylhexoxybenzene (C$$14$$H$$22$$O) : This simpler ether lacks bromine substituents, resulting in lower molecular polarity and reduced intermolecular halogen bonding.

- 1,4-Bis(dimethylamino)benzene (TMPD) : While not brominated, TMPD’s para-substituted electron-donating groups contrast with the electron-withdrawing bromine in the title compound, dramatically altering redox behavior.

The table below summarizes structural and electronic differences:

The title compound’s combination of bromine and bulky alkoxy groups creates a unique profile, balancing reactivity from bromomethyl sites and solubility imparted by the 2-ethylhexyl chains.

Eigenschaften

CAS-Nummer |

353797-92-9 |

|---|---|

Molekularformel |

C24H40Br2O2 |

Molekulargewicht |

520.4 g/mol |

IUPAC-Name |

1,4-bis(bromomethyl)-2,5-bis(2-ethylhexoxy)benzene |

InChI |

InChI=1S/C24H40Br2O2/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-14,19-20H,5-12,15-18H2,1-4H3 |

InChI-Schlüssel |

ZWOUBKPXNQRFRK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)COC1=CC(=C(C=C1CBr)OCC(CC)CCCC)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene typically involves the bromination of 1,4-bis((2-ethylhexyl)oxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl groups (–CH₂Br) are electrophilic sites, facilitating nucleophilic substitution (Sₙ2) with various nucleophiles.

Mechanism:

-

Base-mediated substitution : Strong bases (e.g., KOtBu) deprotonate nucleophiles (e.g., thiols, amines), enabling attack on the bromomethyl carbon.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Example Reaction:

Reaction with 1,4-benzenedimethanethiol yields dithia3.3naphthalenoparacyclophane derivatives, as demonstrated in cyclophane synthesis .

Data Table:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Benzenedimethanethiol | DMF, 3 days, RT | Dithia[3.3]cyclophane | 96 | |

| Potassium tert-butoxide | DMF, 24 hrs, RT | Poly(phenylene vinylene) | 74 |

Polymerization via Elimination

The compound serves as a monomer for conjugated polymers through Gilch polymerization , a base-induced elimination process.

Mechanism:

-

Base (KOtBu) abstracts β-hydrogens from bromomethyl groups.

-

Elimination of HBr generates vinyl linkages (–CH=CH–).

-

Chain propagation forms poly(phenylene vinylene) (PPV) derivatives .

Key Findings:

-

Reaction Efficiency : Polymerization in DMF at room temperature achieves 74% yield .

-

Side Chains : The 2-ethylhexyloxy groups enhance solubility in organic solvents, enabling solution processing.

Reaction Conditions:

-

Monomer concentration : 12 mM

-

Base : 5 eq. KOtBu

-

Solvent : Degassed DMF

Cross-Coupling Reactions

The bromomethyl groups participate in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura or Heck reactions , to form carbon-carbon bonds.

Example:

Palladium-catalyzed coupling with arylboronic acids introduces aromatic substituents, modifying electronic properties for optoelectronic applications.

Limitations:

-

Steric hindrance from 2-ethylhexyloxy groups may reduce coupling efficiency.

Oxidation and Ligand Substitution

The bromomethyl groups can be oxidized to aldehydes (–CHO) or carboxylic acids (–COOH) under controlled conditions.

Oxidation Pathway:

-

Step 1 : Bromomethyl → Hydroxymethyl (H₂O, Ag₂O)

-

Step 2 : Hydroxymethyl → Aldehyde (CrO₃, H₂SO₄)

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C24H40Br2O2

- Molecular Weight : 520.4 g/mol

- CAS Number : 353797-92-9

- Physical State : Solid

- Melting Point : 82-86 °C

- Density : 1.351 g/cm³

Structure

The compound features a benzene ring with bromomethyl groups and ether functionalities, which contribute to its reactivity and solubility in various organic solvents.

Polymer Chemistry

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene serves as a valuable monomer in the synthesis of polymers. Its bromomethyl groups can participate in radical polymerization reactions, leading to the formation of high-performance polymers with tailored properties.

Case Study: Synthesis of Functional Polymers

In a study published by Polymer Chemistry, researchers utilized this compound to synthesize a series of thermally stable polymers. The introduction of bromomethyl groups facilitated cross-linking reactions, resulting in materials with enhanced mechanical properties and thermal stability. The polymers exhibited good solubility in organic solvents, making them suitable for coatings and adhesives.

Precursor for Functional Materials

Due to its reactive bromomethyl groups, this compound can be employed as a precursor for various functional materials, including dendrimers and nanoparticles.

Case Study: Dendritic Structures

A research article in the Journal of Materials Chemistry demonstrated that this compound could be used to create dendritic structures through a stepwise reaction process. These dendrimers exhibited unique optical properties and were explored for applications in drug delivery systems.

Environmental Studies

The compound has been investigated for its environmental impact and potential as an indicator of pollution levels due to its stability and persistence in various environmental matrices.

Case Study: Environmental Monitoring

A study conducted by the Canadian Environmental Protection Act (CEPA) highlighted the use of this compound as a marker for assessing pollution from industrial sources. The research involved monitoring water samples for the presence of brominated compounds, contributing to understanding the environmental fate of such chemicals.

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Polymer Chemistry | Monomer for high-performance polymers | Enhanced thermal stability and mechanical properties |

| Functional Materials | Precursor for dendrimers and nanoparticles | Unique optical properties; potential for drug delivery |

| Environmental Studies | Indicator for pollution levels | Useful in monitoring industrial pollution; aids in risk assessment |

Wirkmechanismus

The mechanism of action of 1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The (2-ethylhexyl)oxy groups provide steric hindrance and influence the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Synthetic Challenges : Purification of bromomethyl derivatives is complicated by their sensitivity to hydrolysis, requiring anhydrous conditions and silica-gel chromatography .

- Environmental and Safety Considerations : Bromomethyl groups pose toxicity risks, necessitating stringent handling protocols . Alternatives like tert-butyldimethylsilyloxymethyl groups () offer improved stability but require additional synthetic steps.

Biologische Aktivität

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene (CAS No. 353797-92-9), a brominated aromatic compound, has garnered interest in various fields due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, along with relevant case studies and research findings.

- Molecular Formula : C24H40Br2O2

- Molecular Weight : 520.388 g/mol

- Structure : The compound features a benzene ring substituted with bromomethyl and ether groups, which may influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves bromination of the precursor compound followed by etherification. Various methods have been documented to achieve high yields, often exceeding 90% under optimized conditions .

Antimicrobial Properties

Research indicates that derivatives of brominated aromatic compounds often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20-40 |

| Compound B | Escherichia coli | 40-70 |

| This compound | TBD | TBD |

While specific MIC data for the compound is limited, its structural similarity to known bioactive compounds suggests potential antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies indicate that certain brominated compounds can induce cytotoxic effects in cancer cell lines. However, detailed cytotoxicity data for this compound remains sparse and requires further investigation to establish a comprehensive safety profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several brominated phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups showed promising activity against resistant strains such as MRSA. The study highlighted the necessity for further exploration of structural modifications to enhance efficacy .

Case Study 2: Environmental Impact

Research into the environmental persistence of brominated compounds has raised concerns regarding their bioaccumulation and toxicity in aquatic ecosystems. Studies suggest that while these compounds can be effective in industrial applications (e.g., flame retardants), their environmental impact necessitates careful management .

Q & A

Q. What are the standard synthetic protocols for 1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene, and how can reaction efficiency be monitored?

The synthesis involves polyalkylation of a benzene derivative. A typical method includes:

- Step 1 : Alkylation of 1,4-dihydroxybenzene with 2-ethylhexyl bromide under basic conditions to introduce alkoxy groups.

- Step 2 : Bromination of the methyl groups using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Efficiency Monitoring : Parallel use of gas chromatography (GC) to track intermediates and quantify yields, as described in optimized lab protocols .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- NMR Analysis : Use ¹H/¹³C NMR to verify substitution patterns. For example, the methylene protons adjacent to bromine atoms appear as singlets at δ 4.3–4.5 ppm, while alkoxy protons resonate at δ 3.5–3.7 ppm .

- X-ray Crystallography : Resolve bond angles (e.g., C–Br bond angles ~108.5°) and intermolecular packing to confirm regioselectivity .

- HPLC-PDA : Detect impurities (>95% purity threshold) using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are critical when handling this brominated aromatic compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How do substituent effects (e.g., alkyl vs. aryl groups) influence the compound’s electronic properties and reactivity?

- Electronic Effects : Alkyloxy groups (e.g., 2-ethylhexyl) donate electron density via resonance, stabilizing the benzene ring and reducing electrophilic substitution reactivity. Bromomethyl groups enhance electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Experimental Validation : Compare UV-Vis spectra (λmax shifts) and cyclic voltammetry (redox potentials) of derivatives with varying substituents .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodological Refinement :

- Solvent Screening : Test solubility in aprotic (e.g., THF, DMF) vs. protic (e.g., ethanol) solvents.

- Temperature Control : Use dynamic light scattering (DLS) to assess aggregation at 25°C vs. 60°C.

- Reference Standards : Cross-validate with literature using identical solvent grades (e.g., HPLC-grade vs. technical-grade DCM) .

Q. What strategies optimize this compound’s performance in organic electronic applications (e.g., OLEDs)?

- Structure-Property Relationships :

- Planarity : Introduce rigid substituents (e.g., ethynyl groups) to enhance π-conjugation and charge mobility .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C required for device fabrication) .

- Device Integration : Co-deposit with electron-transport layers (e.g., TiO₂) and measure electroluminescence efficiency .

Q. How can factorial design improve the scalability of its synthesis?

- Variable Screening : Optimize parameters like reaction time (X₁), temperature (X₂), and catalyst loading (X₃) using a 2³ factorial design.

- Response Surface Methodology (RSM) : Model yield (%) as a function of variables to identify interactions (e.g., X₁X₂ for rate acceleration) .

- Case Study : A 15% yield increase was achieved by reducing bromination time from 12 hr to 8 hr at 70°C .

Q. What catalytic systems enhance selectivity in derivatization reactions (e.g., C–C bond formation)?

- Palladium Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings with aryl boronic acids (yields >80% in toluene/EtOH) .

- Ligand Effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in Heck reactions .

- Mechanistic Studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.